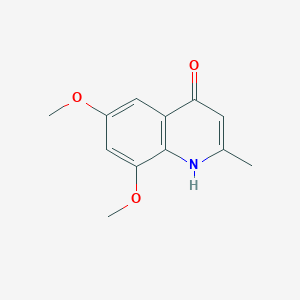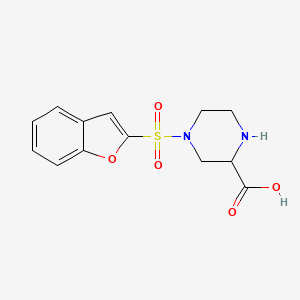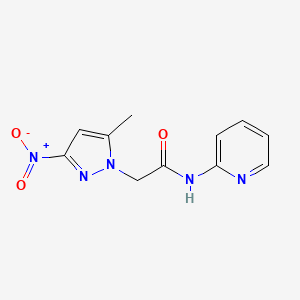![molecular formula C21H32N2O2 B5314430 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride, commonly known as PMPB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which is involved in protein folding and quality control in the endoplasmic reticulum (ER) of cells. The inhibition of PDI by PMPB has been shown to have various effects on cellular processes and has potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
PMPB inhibits the activity of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by binding to its active site. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the formation of disulfide bonds in proteins, which is important for their proper folding and function. PMPB disrupts this process by preventing the formation of disulfide bonds, leading to the accumulation of misfolded proteins in the ER. This activates the UPR, which is a cellular response to ER stress that can lead to cell death.
Biochemical and Physiological Effects:
The inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride by PMPB has various biochemical and physiological effects. In cancer cells, PMPB induces ER stress and activates the UPR, leading to cell death. In neurodegenerative disorders, PMPB inhibits the formation of protein aggregates and reduces toxicity. PMPB has also been shown to inhibit the replication of viruses such as hepatitis C virus by disrupting the formation of disulfide bonds in viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMPB in lab experiments is its potent and selective inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. This allows researchers to study the effects of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibition on cellular processes without affecting other enzymes or proteins. However, one limitation of using PMPB is its potential toxicity, as the accumulation of misfolded proteins in the ER can lead to cell death. Careful dosing and monitoring is necessary to avoid this.
Zukünftige Richtungen
There are several potential future directions for research on PMPB. One area of interest is its potential use in the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and delivery methods for PMPB in these applications. Another area of interest is the development of new 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride inhibitors with improved potency and selectivity. Finally, the role of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride in other cellular processes and diseases is still being explored, and PMPB may be a useful tool in these studies.
Synthesemethoden
The synthesis of PMPB involves several steps, starting with the reaction of 4-nitrobenzyl alcohol with propylene oxide to form the corresponding propoxy derivative. This is followed by the reaction of the propoxy derivative with 1-pyrrolidinecarboxylic acid and subsequent reduction of the nitro group to form the amine. The final step involves the reaction of the amine with 4-(3-bromoacetyl)phenylpiperidine to form PMPB.
Wissenschaftliche Forschungsanwendungen
PMPB has been extensively studied in scientific research due to its potent inhibition of 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride. 4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride is involved in the folding and quality control of proteins in the ER, and its inhibition by PMPB has been shown to affect various cellular processes. For example, PMPB has been shown to induce ER stress and activate the unfolded protein response (UPR) in cancer cells, leading to cell death. PMPB has also been shown to inhibit the formation of protein aggregates in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(piperidin-4-ylmethyl)phenyl]-[3-(propoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-12-25-16-19-8-11-23(15-19)21(24)20-5-3-4-18(14-20)13-17-6-9-22-10-7-17/h3-5,14,17,19,22H,2,6-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWRJLGZHRWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCN(C1)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)
